Massoia lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antifungal Properties

Massoia lactone, a natural compound derived from the fungus Aureobasidium melanogenum, has attracted significant research interest due to its potent antifungal properties. Studies have demonstrated its effectiveness against various crop pathogens, including Fusarium graminearum, which causes Fusarium head blight in wheat PubMed: . Massoia lactone disrupts fungal growth by targeting multiple mechanisms, including:

- Inhibiting hyphal growth and spore germination PubMed:

- Damaging the cell membrane, leading to leakage of intracellular components PubMed:

- Reducing ergosterol content, a vital component of the fungal cell wall PubMed:

- Inducing the production of reactive oxygen species (ROS), which contribute to cell death PubMed:

These findings suggest that Massoia lactone has the potential to be developed as a novel, eco-friendly biofungicide PubMed: .

Antibiofilm Activity

Recent research explores the potential of Massoia lactone as an anti-biofilm agent against Candida tropicalis, a fungal species commonly associated with healthcare-associated infections PMC: . Studies indicate that Massoia lactone can effectively inhibit biofilm formation without affecting fungal growth itself PMC: . This suggests a potential application in preventing or managing infections caused by C. tropicalis, particularly in biofilms that are resistant to conventional treatment methods.

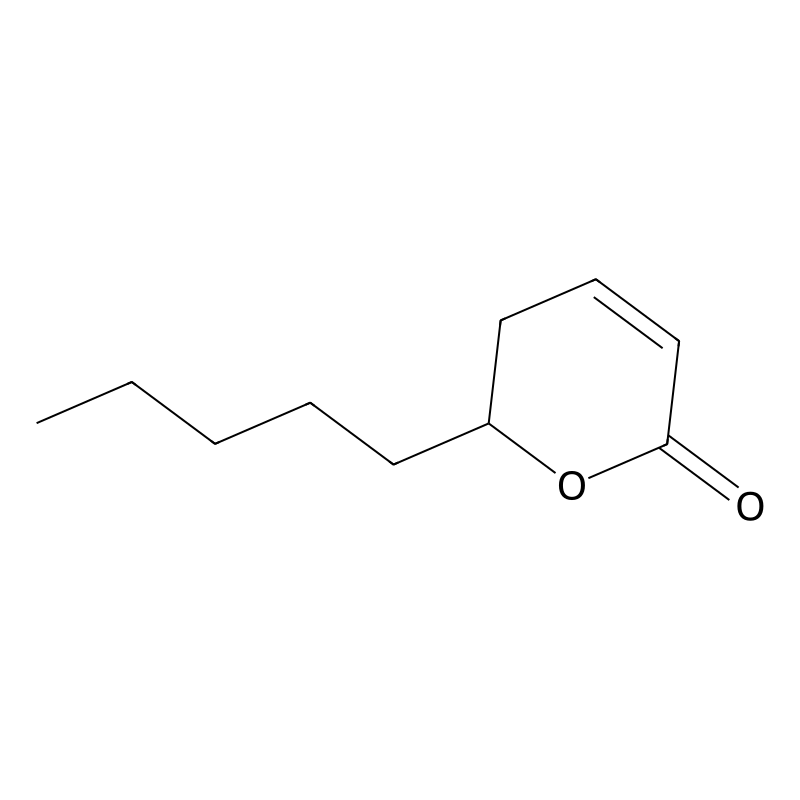

Massoia lactone is a natural compound primarily derived from the bark of the Cryptocaria massoia tree, which is indigenous to Southeast Asia. It is a colorless to pale yellow liquid with a sweet, creamy aroma reminiscent of coconut and vanilla. The chemical structure of massoia lactone is characterized by a lactone group, specifically a ten-carbon chain, with the molecular formula C₁₀H₁₆O₂. This compound is known for its unique flavor profile and has garnered attention in the food and fragrance industries as a natural flavoring agent and fragrance component .

Massoia lactone can undergo various chemical transformations, particularly reduction reactions. One notable reaction involves the biotransformation of massoia lactone into δ-decalactone using ene-reductase enzymes. In studies, specific enzymes such as OYE3 have been identified as efficient biocatalysts for this transformation, achieving over 99% conversion rates under optimized conditions . Additionally, massoia lactone can react with other compounds to form esters and other derivatives, broadening its application in synthetic organic chemistry .

Massoia lactone exhibits several biological activities, particularly antifungal properties. Research has demonstrated its effectiveness against Fusarium graminearum, a plant pathogen responsible for significant crop losses. The compound not only inhibits fungal growth but also affects mycotoxin production, making it a potential candidate for agricultural applications . Furthermore, massoia lactone has been noted for its potential anti-inflammatory and antimicrobial properties, although more research is needed to fully understand these effects .

The synthesis of massoia lactone can be achieved through various methods:

- Natural Extraction: The primary method involves extracting the compound from the bark of Cryptocaria massoia.

- Chemical Synthesis: Massoia lactone can also be synthesized from hexanoic acid and acetoacetic ester through a multi-step process involving condensation and cyclization reactions .

- Biotransformation: Recent advancements have highlighted the use of microbial enzymes for the bioconversion of precursors into massoia lactone, offering a more sustainable approach to production .

Massoia lactone finds applications across multiple sectors:

- Food Industry: It is utilized as a natural flavoring agent due to its pleasant aroma and taste profile.

- Fragrance Industry: The compound is incorporated into perfumes and scented products for its creamy scent.

- Pharmaceuticals: Its antifungal properties suggest potential uses in medicinal formulations aimed at treating fungal infections .

Interaction studies involving massoia lactone have primarily focused on its effects on various fungal species. For instance, studies have shown that massoia lactone can inhibit the growth of Fusarium graminearum by affecting its ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity . Additionally, research indicates that massoia lactone may interact synergistically with other antifungal agents, enhancing their efficacy against resistant strains.

Massoia lactone shares structural similarities with several other compounds that also contain lactone functional groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| δ-Decalactone | C₁₀H₁₈O₂ | Known for its fruity aroma; used in food flavoring |

| γ-Butyrolactone | C₄H₈O₂ | Solvent properties; used in industrial applications |

| 5-Hydroxy-2-decenoic acid delta-lactone | C₁₀H₁₈O₃ | Exhibits antimicrobial properties; potential in food preservation |

Massoia lactone's uniqueness lies in its specific flavor profile and its dual role as both a flavoring agent and an antifungal compound. Unlike δ-decalactone, which is primarily used for its aroma without significant biological activity, massoia lactone combines sensory appeal with functional benefits in agricultural applications .

Natural Distribution and Content Analysis

Cryptocarya massoia, a medium-sized tree belonging to the Lauraceae family, serves as the primary natural source of massoia lactone [9]. The tree is endemic to the island of New Guinea and demonstrates optimal growth in rainforest environments between 400 and 1000 meters altitude [26]. Comprehensive chemical analysis reveals significant variations in massoia lactone content across different plant tissues [9] [10].

The bark of Cryptocarya massoia contains 64.8% carbon-10 massoia lactone and 17.4% carbon-12 massoia lactone, making it the most commercially viable source [9]. The heartwood demonstrates even higher concentrations of carbon-10 massoia lactone at 68.4%, along with 27.7% carbon-12 massoia lactone and trace amounts of carbon-14 massoia lactone at 1.4% [9]. In contrast, the fruit oil contains only minimal concentrations of massoia lactones, with carbon-10 massoia lactone at 1.4% and carbon-12 massoia lactone at 0.2% [9].

Extraction and Production Methods

Traditional extraction of massoia lactone from Cryptocarya massoia involves steam distillation of the aromatic bark [26]. The extraction process yields oils with varying concentrations depending on the plant part utilized [9]. Bark oil extraction typically yields 0.7% oil content, while heartwood extraction produces 1.2% oil yield [9]. The characteristic alpha-beta-unsaturated delta-lactone moiety found in massoia lactones represents a common structural feature in numerous biologically active natural products [9].

Table 1: Massoia Lactone Content in Different Plant Parts of Cryptocarya massoia

| Plant Part | C-10 Massoia Lactone (%) | C-12 Massoia Lactone (%) | C-14 Massoia Lactone (%) | δ-Decalactone (%) | Other Major Components | Oil Yield (%) |

|---|---|---|---|---|---|---|

| Bark | 64.8 | 17.4 | Not detected | Not detected | Benzyl benzoate (13.4%) | 0.7 |

| Heartwood | 68.4 | 27.7 | 1.4 | 2.5 | No other major components | 1.2 |

| Fruit | 1.4 | 0.2 | Not detected | Not detected | Benzyl benzoate (68.3%) | 1.0 |

| Leaf | Not reported | Not reported | Major component | Not reported | Not specified | Not reported |

Microbial Production by Aureobasidium melanogenum

Liamocin Biosynthesis Pathway

Aureobasidium melanogenum represents a revolutionary microbial system for massoia lactone production through the biosynthesis of liamocins, which serve as precursors to massoia lactone [1] [2]. The core biosynthetic pathway involves multiple enzymatic steps coordinated through a complex gene cluster [17]. The highly reducing polyketide synthase, encoded by the PKS1 gene, initiates the biosynthetic pathway by catalyzing the formation of 3,5-dihydroxydecanoic acid [17].

The biosynthetic process requires the coordinated action of several dehydrogenases, including mannitol-1-phosphate dehydrogenase, mannitol dehydrogenase, and arabitol dehydrogenase [17]. These enzymes facilitate the synthesis of mannitol and arabitol components that are subsequently esterified with the fatty acid backbone through the action of esterase 1 [17]. The resulting liamocins can be hydrolyzed to release massoia lactone, along with 3,5-dihydroxydecanoic acid, mannitol, arabitol, and acetic acid [17].

Production Optimization and Yields

Recent advances in metabolic engineering have significantly enhanced massoia lactone production capabilities in Aureobasidium melanogenum [16]. The wild-type strain Aureobasidium melanogenum 9-1 produces 36.51 grams per liter of liamocin under optimized conditions [5]. However, the engineered strain V33 demonstrates superior performance, secreting 70.86 grams per liter of liamocin with improved glucose utilization efficiency [5].

The optimization strategy involves enhancing the supply of acetyl-coenzyme A and adenosine triphosphate through the expression of heterologous genes [16]. Specifically, the expression of phosphoketolase, pyruvate decarboxylase, and Vitreoscilla hemoglobin genes in glucose derepression mutants significantly enhances liamocin production [16]. The resulting engineered strain achieves a yield of 0.47 grams per gram of glucose and a productivity of 0.33 grams per liter per hour [16].

Fungal Biosynthetic Mechanisms

Enzyme Systems and Cofactor Requirements

The fungal biosynthetic machinery for massoia lactone production relies on sophisticated enzyme systems that require specific cofactors and cellular conditions [17]. The highly reducing polyketide synthase requires activation by phosphopantetheine transferase, which catalyzes the attachment of the essential cofactor [17]. The transcriptional activator Ga11 regulates the expression of the PKS1 gene, ensuring coordinated biosynthetic activity [17].

Transport and secretion mechanisms involve specialized proteins including glycolipid transporter and multidrug resistance transporter 1 [17]. Deletion studies demonstrate that removal of these transport genes results in cellular swelling and intracellular lipid accumulation, indicating their critical role in product secretion [17]. The biosynthetic pathway demonstrates remarkable efficiency, with complete conversion of substrates to products under optimal conditions [28].

Alternative Microbial Systems

Aureobasidium pullulans YTP6-14 represents another significant fungal system capable of massoia lactone production [8]. This marine-derived strain produces massoia lactone as part of its biosurfactant repertoire, achieving surface tension reduction to 31.4 millinewtons per meter [8]. The compound demonstrates significant surface tension reduction capacity at concentrations of 1 milligram per milliliter [8].

Biotransformation approaches utilizing Escherichia coli expressing ene-reductases provide alternative production methods [3]. The OYE3 ene-reductase demonstrates exceptional efficiency in converting massoia lactone to delta-decalactone with greater than 99% bioconversion rates [3]. This system operates under mild conditions at pH 7.0 and 24 degrees Celsius in continuous-flow reactors [3].

Table 2: Microbial Production Systems for Massoia Lactone

| Microorganism | Production Method | Yield/Productivity | Culture Conditions | Key Features |

|---|---|---|---|---|

| Aureobasidium melanogenum 9-1 | Direct liamocin biosynthesis | 36.51 g/L liamocin | Two-pH stage (pH 7.0 → 3.0) | Wild-type strain, pH-dependent regulation |

| Aureobasidium melanogenum V33 | Metabolically engineered strain | 70.86 g/L liamocin | Enhanced acetyl-CoA and ATP supply | Overexpression of PK, PDC, VHb genes |

| Aureobasidium pullulans YTP6-14 | Biosurfactant production | Surface tension reduction to 31.4 mN/m | Marine environment, 7 days cultivation | Produces fragrant biosurfactant |

| Escherichia coli BL21(DE3)/pET30a-OYE3 | Biotransformation (reduction) | >99% conversion to δ-decalactone | pH 7.0, 24°C, continuous flow | Ene-reductase mediated transformation |

| Pseudomonas putida ATCC 33015 | Biotransformation (reduction) | 99.1% conversion to δ-decalactone | 30°C, 48 hours, aerobic conditions | Industrial-scale bioconversion |

Metabolic Regulation of Massoia Lactone Production

pH-Dependent Regulatory Mechanisms

The regulation of massoia lactone production in Aureobasidium melanogenum demonstrates sophisticated pH-dependent control mechanisms [15]. The biosynthetic process requires a two-stage pH strategy, beginning with cell growth at pH 7.0 followed by liamocin production at pH 3.0 [5]. This pH transition is mediated by the autogenous production of citric acid, which serves dual functions as a pH regulator and precursor for acetyl-coenzyme A synthesis [15].

The pH signaling transcription factor PacC plays a central role in coordinating the cellular response to acidic conditions [15]. Under low pH conditions in the presence of citric acid, the PACC gene encoding PacC is upregulated, leading to enhanced expression of the GAL1-EST1-PKS1 gene cluster responsible for liamocin biosynthesis [15]. This regulatory mechanism ensures that massoia lactone production is optimally coordinated with environmental pH conditions [15].

Cofactor and Precursor Supply Regulation

The regulation of acetyl-coenzyme A and adenosine triphosphate supply represents critical control points in massoia lactone biosynthesis [16]. Citric acid exporter and adenosine triphosphate-citric acid lyase coordinate the supply of essential precursors for the biosynthetic pathway [15]. The citric acid lyase catalyzes the conversion of citric acid to acetyl-coenzyme A, providing the essential building blocks for fatty acid synthesis [15].

Metabolic engineering approaches focus on enhancing the supply of these essential cofactors through heterologous gene expression [16]. The phosphoketolase pathway provides alternative routes for acetyl-coenzyme A generation, while pyruvate decarboxylase enhances precursor availability [16]. Vitreoscilla hemoglobin expression improves oxygen utilization efficiency, supporting the aerobic biosynthetic processes [16].

Table 3: Biosynthetic Enzymes and Genes in Aureobasidium melanogenum

| Gene/Enzyme | Full Name | Function in Biosynthesis | Effect of Deletion |

|---|---|---|---|

| PKS1 (HR-PKS) | Highly Reducing Polyketide Synthase | Biosynthesis of 3,5-dihydroxydecanoic acid | Complete loss of liamocin production |

| MPDH | Mannitol-1-phosphate dehydrogenase | Mannitol biosynthesis | Complete loss of liamocin production |

| MtDH | Mannitol dehydrogenase | Mannitol biosynthesis | Complete loss of liamocin production |

| ArDH | Arabitol dehydrogenase | Arabitol biosynthesis | Complete loss of liamocin production |

| EST1 | Esterase 1 | Ester bond formation | Complete loss of liamocin production |

| PPTase | Phosphopantetheine transferase | HR-PKS activation | Complete loss of liamocin production |

| GAL1 | Transcriptional activator | PKS1 gene expression activation | Complete loss of liamocin production |

| GLTP | Glycolipid transporter | Transport and secretion of liamocins | Reduced secretion, cellular swelling |

| MDR1 | ABC transporter | Transport and secretion of liamocins | Reduced secretion, intracellular accumulation |

| CEXA | Citrate exporter | Citric acid export for pH regulation | Altered pH regulation |

| ACL | ATP-citric acid lyase | Citric acid metabolism for acetyl-CoA supply | Reduced liamocin production |

| PACC | pH signaling transcription factor PacC | pH-dependent transcriptional regulation | Impaired pH-dependent expression |

Environmental Factors Affecting Natural Synthesis

Physical and Chemical Parameters

Environmental conditions significantly influence massoia lactone biosynthesis across different production systems [5] [28]. Temperature optimization studies demonstrate that production systems operate effectively within the range of 24 to 30 degrees Celsius [28]. The two-stage fermentation process requires precise temperature control to maintain optimal enzyme activity and cellular metabolism [5].

Oxygen concentration represents another critical environmental factor, as massoia lactone biosynthesis requires aerobic conditions for optimal polyketide synthase activity [28]. Continuous-flow systems utilize segmented gas-liquid flow to ensure adequate oxygen supply to immobilized cell systems [28]. The oxygen transfer rate directly affects the efficiency of the biosynthetic pathway and overall product yields [28].

Nutritional and Cultural Conditions

Nutrient composition significantly impacts massoia lactone production efficiency [24]. Glucose serves as the primary carbon source, with concentrations ranging from 20 to 117 grams per liter depending on the production system [5] [16]. Yeast extract at 25 grams per liter provides optimal nitrogen supplementation, although nitrogen catabolite repression occurs at low pH conditions [15].

Agitation conditions require careful optimization to balance oxygen transfer with cellular stress [24]. Biomass production benefits from agitation at 150 revolutions per minute, while polysaccharide production favors static conditions [24]. Culture volume also influences product formation, with larger volumes of 1000 milliliters favoring biomass accumulation and smaller volumes of 50 to 100 milliliters promoting polysaccharide secretion [24].

Table 4: Environmental Factors Affecting Massoia Lactone Production

| Environmental Factor | Optimal Conditions | Effect on Production | Reference Study |

|---|---|---|---|

| pH | 3.0 for liamocin production, 7.0 for cell growth | Low pH enhances liamocin biosynthesis | Wang et al. 2024 |

| Temperature | 24-30°C | Affects enzyme activity and cell growth | Szczepańska et al. 2021 |

| Oxygen concentration | Aerobic conditions required | Essential for aerobic respiration | Chi et al. 2020 |

| Glucose concentration | 20-117 g/L | Carbon source for biosynthesis | Zhang et al. 2022 |

| Nitrogen source | Yeast extract (25 g/L), Urea | Nitrogen catabolite repression at low pH | Zhang et al. 2023 |

| Carbon source | Glucose, Starch (30 g/L) | Primary carbon source | Multiple studies |

| Agitation | 150 rpm for biomass, static for polysaccharides | Affects oxygen distribution and mixing | Various fermentation studies |

| Culture volume | 1000 mL for biomass, 50-100 mL for polysaccharides | Influences biomass vs. product formation | General fermentation principles |

| Citric acid presence | Required for pH regulation and acetyl-CoA supply | Induces biosynthetic pathway activation | Zhang et al. 2024 |

| Initial pH | 7.0 transitioning to 3.0 | Critical for two-stage fermentation | Wang et al. 2024 |

Bioprocess Optimization Strategies

Advanced bioprocess optimization involves the integration of multiple environmental parameters to achieve maximum production efficiency [27]. Continuous-flow reactor systems demonstrate superior performance compared to batch processes, achieving greater than 99% conversion rates under optimized conditions [28]. The implementation of membrane filtration systems allows for enzyme recycling and continuous product recovery [28].

Hexanoic Acid and Acetoacetic Ester Pathway

The classical synthesis of massoia lactone utilizing hexanoic acid and acetoacetic ester represents one of the most extensively studied methodologies for producing this important δ-lactone compound [1] . This synthetic route involves a sequential five-step process that demonstrates the fundamental principles of classical organic synthesis, employing well-established reactions such as Claisen condensation, alkylation, hydrolysis, decarboxylation, and cyclization [1] [3].

The initial step involves the Claisen condensation between hexanoic acid and ethyl acetoacetate in the presence of sodium ethoxide as a base catalyst. This reaction proceeds at temperatures ranging from 0°C to room temperature over a period of 6-8 hours, achieving yields of 85-95 percent [1] . The mechanism involves deprotonation of the methyl group adjacent to the carbonyl in acetoacetic ester, followed by nucleophilic attack on the carbonyl carbon of hexanoic acid, resulting in the formation of a β-diketone intermediate [3] [4].

Following the condensation reaction, the β-diketone intermediate undergoes alkylation with appropriate alkyl halides under basic conditions. This step typically operates at temperatures between room temperature and 50°C for 4-6 hours, yielding 75-85 percent conversion [1] . The alkylation reaction follows the standard enolate alkylation mechanism, where the α-hydrogen of the β-diketone is deprotonated by the base, forming an enolate anion that subsequently attacks the electrophilic carbon of the alkyl halide through an SN2 mechanism [3] [4].

The third step involves acidic hydrolysis of the ester groups using aqueous acid at elevated temperatures of 80-100°C for 2-4 hours. This hydrolysis reaction converts the ester functionalities to carboxylic acids with yields of 80-90 percent [1] . The hydrolysis mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules and subsequent elimination of ethanol [3] [5].

Pyrocondensation Reactions and Intermediates

Pyrocondensation reactions represent an alternative classical approach for massoia lactone synthesis, involving the thermal condensation of appropriate precursors under elevated temperature conditions [6]. These reactions typically proceed through the formation of cyclic intermediates that subsequently undergo rearrangement and elimination reactions to yield the desired lactone structure [6].

The pyrocondensation mechanism involves the thermal activation of reactant molecules at temperatures typically ranging from 200-300°C, leading to the formation of reactive intermediates through bond cleavage and radical formation [6]. These intermediates undergo subsequent condensation reactions, forming cyclic structures that can be further modified to produce massoia lactone [6].

Research findings indicate that pyrocondensation routes can achieve overall yields of 45-65 percent through 4-5 synthetic steps, with good selectivity toward the desired lactone product [6]. The reaction conditions typically require high temperatures and may involve the use of metal catalysts to facilitate the condensation and cyclization processes [6].

The intermediate compounds formed during pyrocondensation reactions include various cyclic and acyclic structures that serve as precursors to the final lactone product [6]. These intermediates can be isolated and characterized using standard analytical techniques, providing valuable insights into the reaction mechanism and enabling optimization of reaction conditions [6].

Dehydration Reaction Mechanisms

Dehydration reactions play a crucial role in the classical synthesis of massoia lactone, particularly in the formation of the lactone ring structure and the elimination of water molecules from hydroxylated intermediates [5] [7] [8]. These reactions typically involve the removal of water from alcohol or acid functional groups, resulting in the formation of double bonds or cyclic structures [5] [7] [8].

The dehydration mechanism for alcohol substrates proceeds through either E1 or E2 elimination pathways, depending on the substrate structure and reaction conditions [7] [9]. In the E1 mechanism, protonation of the hydroxyl group forms a good leaving group, followed by carbocation formation and subsequent deprotonation to yield the alkene product [7] [9]. The E2 mechanism involves concerted elimination of the protonated hydroxyl group and an adjacent proton, resulting in double bond formation [7] [9].

Primary alcohols typically undergo dehydration through the E2 mechanism at temperatures of 170-180°C, while secondary alcohols require 100-140°C, and tertiary alcohols can be dehydrated at temperatures as low as 25-80°C [7] [9]. The reaction conditions must be carefully controlled to prevent side reactions such as ether formation through intermolecular dehydration [7] [9].

For the synthesis of massoia lactone, dehydration reactions are particularly important in the cyclization step, where intramolecular dehydration leads to lactone ring formation [5] [8]. This process typically requires acid catalysis and elevated temperatures to facilitate the nucleophilic attack of the carboxylic acid oxygen on the adjacent carbon center, with simultaneous elimination of water [5] [8].

The dehydration reaction mechanism in lactone formation involves protonation of the carboxylic acid group, followed by intramolecular nucleophilic attack by the hydroxyl group on the adjacent carbon, resulting in the formation of a cyclic intermediate [5] [8]. Subsequent elimination of water yields the lactone product with retention of stereochemistry at the newly formed ring junction [5] [8].

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches for massoia lactone synthesis have revolutionized the efficiency and selectivity of synthetic routes, particularly through the application of enzymatic catalysis and transition metal catalysis [10] [11] [12]. These methodologies offer significant advantages over classical approaches, including milder reaction conditions, enhanced stereoselectivity, and reduced environmental impact [10] [11] [12].

Ene-reductase catalysis represents one of the most significant advances in modern massoia lactone synthesis, particularly using old yellow enzyme 3 from Escherichia coli [10] . This biocatalytic approach achieves complete conversion of massoia lactone precursors within 30 minutes at 24°C under continuous-flow conditions, producing enantiomerically pure products with greater than 99 percent enantiomeric excess [10] . The ene-reductase mechanism involves reduction of carbon-carbon double bonds through transfer of electrons and protons from reduced flavin mononucleotide cofactor [10] .

The enzymatic transformation can be performed using various forms of the biocatalyst, including purified enzyme, cell lysate, whole cells, or immobilized cells [10] . Immobilized calcium alginate cells of Escherichia coli expressing OYE3 demonstrate exceptional performance in batch systems, achieving complete conversion in 30 minutes [10] . The process can be further intensified using continuous-flow reactor systems combined with membrane filtration, allowing substrate concentrations of 10 millimolar to be processed with flow rates of 0.1 milliliters per minute [10] .

Transition metal catalysis has also emerged as a powerful tool for massoia lactone synthesis, particularly through ruthenium-catalyzed asymmetric allylic carboxylation reactions [12] [14]. These methodologies employ planar-chiral cyclopentadienyl ruthenium complexes to achieve high enantioselectivity in the formation of optically active lactones [12] [14]. The catalytic cycle involves oxidative addition of allylic substrates to the ruthenium center, followed by nucleophilic attack by carboxylate anions and reductive elimination to yield the desired lactone products [12] [14].

Copper-catalyzed asymmetric synthesis represents another important catalytic approach, particularly for the preparation of enantioenriched secondary borylalkanes that serve as intermediates in massoia lactone synthesis [14]. This methodology employs chiral Walphos ligands to achieve high enantioselectivity in the hydroallylation of alkenyl boronates, with subsequent transformation to massoia lactone derivatives [14].

Green Chemistry Approaches

Green chemistry approaches for massoia lactone synthesis focus on minimizing environmental impact through the use of renewable feedstocks, aqueous reaction media, and biocatalytic processes [15] [16] [17]. These methodologies align with principles of sustainable chemistry and offer significant advantages in terms of atom economy, energy efficiency, and waste reduction [15] [16] [17].

Fermentative production using Aureobasidium melanogenum represents one of the most promising green chemistry approaches for massoia lactone synthesis [16] [18]. This methodology can produce more than 10 grams per liter of massoia lactone within 5 days at laboratory scale using glucose as the sole carbon source [16] [18]. The fermentation process operates under mild conditions using aqueous media, eliminating the need for organic solvents and harsh chemical reagents [16] [18].

The fermentative approach utilizes genetically engineered strains of Aureobasidium melanogenum that have been optimized for liamocin production, which serves as a precursor to massoia lactone [16] [18] [19]. The process involves a two-pH stage fermentation strategy, where organisms are initially grown at pH 7.0 for optimal biomass accumulation, followed by cultivation at pH 3.0 for maximum liamocin production [19] [18]. Under these conditions, engineered strains can produce up to 70.86 grams per liter of liamocin within 168 hours [19] [18].

Biotransformation approaches using multiple microbial systems represent another important green chemistry methodology [15] [17]. The two-pot biosynthesis process employs Lactobacillus plantarum for the hydration of oleic acid, followed by Yarrowia lipolytica for beta-oxidation and lactone formation [15] [17]. This approach utilizes waste raw materials such as oil cakes as substrates, contributing to circular economy principles [15] [17].

The biotransformation process yields approximately 1.7 grams per liter of lactone products when using oil extracted from rapeseed cakes, or 0.8 grams per liter when using raw ground cakes [15] [17]. The process operates under mild aqueous conditions and utilizes microorganisms with Generally Recognized As Safe status, ensuring both environmental compatibility and product safety [15] [17].

Optimization Strategies for Industrial Scale

Industrial-scale optimization of massoia lactone synthesis requires careful consideration of process parameters, reactor design, and downstream processing to achieve economic viability and consistent product quality [16] [15] [10]. These strategies focus on maximizing productivity, minimizing costs, and ensuring scalable manufacturing processes [16] [15] [10].

Temperature optimization represents a critical factor in industrial-scale synthesis, with different methodologies requiring specific temperature ranges for optimal performance [16] [15] [10]. Classical synthetic routes typically operate at temperatures of 160-200°C for decarboxylation and cyclization steps, while enzymatic processes perform optimally at 20-30°C [16] [15] [10]. Fermentation processes require precise temperature control at 28-30°C to maintain optimal microbial activity and product formation [16] [15] [10].

pH control strategies are particularly important for fermentation and biotransformation processes, with optimal pH ranges varying depending on the specific microorganism and reaction stage [16] [15] [19]. The two-pH stage fermentation strategy demonstrates the importance of pH optimization, achieving significantly higher productivities through sequential pH adjustment [19] [18]. Initial cultivation at pH 7.0 promotes biomass accumulation, while subsequent cultivation at pH 3.0 maximizes liamocin production [19] [18].

Substrate concentration optimization must balance productivity with potential inhibition effects, particularly in fermentation processes where high substrate concentrations can inhibit microbial growth [16] [15] [19]. Glucose concentrations of 20-100 grams per liter are typically optimal for fermentation processes, while enzymatic processes perform well with substrate concentrations of 10-50 millimolar [16] [15] [10].

Catalyst loading optimization is crucial for both chemical and enzymatic processes, with typical loadings of 5-10 mole percent for chemical catalysts and 1-5 grams per liter for enzymatic systems [16] [15] [10]. Higher catalyst loadings can improve reaction rates but increase costs, while lower loadings may result in incomplete conversion or extended reaction times [16] [15] [10].

Reaction time optimization must consider both productivity and economic factors, with fermentation processes typically requiring 120-168 hours for complete conversion, while enzymatic processes can achieve high conversions in 0.5-2 hours [16] [15] [10]. Continuous-flow systems offer advantages in terms of productivity and process control, allowing for steady-state operation and improved heat and mass transfer [10] [15].

Downstream processing optimization includes product recovery, purification, and waste minimization strategies that are essential for industrial viability [16] [15] [10]. Efficient separation techniques such as extraction, distillation, and chromatography must be integrated into the overall process design to achieve high product purity and yield [16] [15] [10].

| Parameter | Classical Route Optimum | Enzymatic Route Optimum | Fermentation Optimum |

|---|---|---|---|

| Temperature | 160-200°C | 20-30°C | 28-30°C |

| pH | Not applicable | 6.5-7.5 | 3.0-7.0 |

| Substrate concentration | 0.1-0.5 M | 10-50 mM | 20-100 g/L glucose |

| Catalyst loading | 5-10 mol% | 1-5 g/L | Not applicable |

| Reaction time | 8-12 h | 0.5-2 h | 120-168 h |

| Pressure | Atmospheric | Atmospheric | Atmospheric |

| Solvent system | Organic solvents | Aqueous buffer | Aqueous medium |

| Synthesis Method | Overall Yield (%) | Number of Steps | Selectivity | Environmental Impact | Industrial Scalability |

|---|---|---|---|---|---|

| Classical (Hexanoic acid pathway) | 40-60 | 5-6 | Moderate | High | High |

| Pyrocondensation route | 45-65 | 4-5 | Good | High | High |

| Dehydration mechanism | 50-70 | 3-4 | Good | Moderate | High |

| Ene-reductase catalysis | 85-95 | 2-3 | Excellent | Low | Moderate |

| Sharpless epoxidation | 70-80 | 4-5 | Excellent | Moderate | Moderate |

| Fermentative production | 60-75 | 1 (fermentation) | Moderate | Low | Very High |

| Biotransformation | 55-70 | 2-3 | Good | Low | High |

| Method | Biocatalyst/Catalyst | Conditions | Conversion (%) | Enantiomeric Excess (%) | Time | Yield (g/L) |

|---|---|---|---|---|---|---|

| Ene-reductase catalysis | OYE3 enzyme | pH 7, 24°C, continuous flow | >99 | >99 | 30 min | Not specified |

| Sharpless asymmetric epoxidation | Ti(O-i-Pr)4, (+)-DET | -15°C, CH2Cl2, molecular sieves | 85 | 90-95 | 8-12 h | Not specified |

| Ru-catalyzed asymmetric allylic carboxylation | Cp′Ru complex | Asymmetric allylic substitution | 80-95 | 85-95 | 4-8 h | Not specified |

| Fermentative production | Aureobasidium melanogenum | Fermentation, glucose medium | 70-85 | Not specified | 5-7 days | >10 |

| Biotransformation (A. melanogenum) | A. melanogenum strains | Two-pH stage fermentation | 75-90 | Not specified | 168 h | 36.5-70.9 |

| Two-pot biosynthesis | L. plantarum + Y. lipolytica | Anaerobic + aerobic phases | 65-80 | Not specified | 7 days | 0.8-1.7 |

Physical Description

XLogP3

Density

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (21.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

54814-64-1

Wikipedia

5-Hydroxy-2-decenoic acid delta-lactone

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes